2,2'-Dichlorobiphenyl-3,3'-diboronic Acid Bis(pinacol) Ester
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Overview
Description
2,2’-Dichlorobiphenyl-3,3’-diboronic Acid Bis(pinacol) Ester is a boronic ester derivative of biphenyl. It is characterized by the presence of two boronic acid pinacol ester groups attached to a biphenyl core that is substituted with chlorine atoms at the 2 and 2’ positions. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dichlorobiphenyl-3,3’-diboronic Acid Bis(pinacol) Ester typically involves the reaction of 2,2’-dichlorobiphenyl with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate or sodium carbonate to facilitate the formation of the boronic ester. The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dichlorobiphenyl-3,3’-diboronic Acid Bis(pinacol) Ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester groups can be oxidized to form boronic acids.
Reduction: The chlorine atoms can be reduced to hydrogen atoms under suitable conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,2’-dichlorobiphenyl-3,3’-diboronic acid.
Reduction: Formation of biphenyl-3,3’-diboronic acid bis(pinacol) ester.
Substitution: Formation of substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-Dichlorobiphenyl-3,3’-diboronic Acid Bis(pinacol) Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2,2’-Dichlorobiphenyl-3,3’-diboronic Acid Bis(pinacol) Ester primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester groups facilitate the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction, where the palladium catalyst mediates the coupling of the boronic ester with an aryl or vinyl halide. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to form the desired product.
Comparison with Similar Compounds
Similar Compounds
Bis(pinacolato)diboron: A commonly used diboron reagent in organic synthesis.
Phenylboronic Acid Pinacol Ester: Another boronic ester used in cross-coupling reactions.
Naphtho[1,2-c5,6-c’]bis[1,2,5]thiadiazole-5,10-diboronic Acid Bis(pinacol) Ester: A boronic ester used in the synthesis of advanced materials.
Uniqueness
2,2’-Dichlorobiphenyl-3,3’-diboronic Acid Bis(pinacol) Ester is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct reactivity and selectivity in chemical reactions. Its chlorine substituents provide additional sites for functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-[2-chloro-3-[2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30B2Cl2O4/c1-21(2)22(3,4)30-25(29-21)17-13-9-11-15(19(17)27)16-12-10-14-18(20(16)28)26-31-23(5,6)24(7,8)32-26/h9-14H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWONMAYPLKAIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C3=CC=CC(=C3Cl)B4OC(C(O4)(C)C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30B2Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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